3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine
CAS No.: 63203-92-9
Cat. No.: VC11613462
Molecular Formula: C12H15N3
Molecular Weight: 201.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63203-92-9 |
|---|---|
| Molecular Formula | C12H15N3 |
| Molecular Weight | 201.27 g/mol |
| IUPAC Name | 3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-amine |
| Standard InChI | InChI=1S/C12H15N3/c1-8-4-6-11(7-5-8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3 |
| Standard InChI Key | FMHDYHBBHMTYBU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=C(C(=N2)C)N)C |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=C(C(=N2)C)N)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The IUPAC name of the compound, 3,5-dimethyl-1-(4-methylphenyl)pyrazol-4-amine, reflects its substitution pattern. The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms. Key structural features include:
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Methyl groups at positions 3 and 5, which enhance steric bulk and influence electronic properties.
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A 4-methylphenyl group at position 1, contributing to hydrophobic interactions in potential biological targets.
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An amine group at position 4, offering sites for hydrogen bonding and further chemical modifications.
The canonical SMILES representation, \text{CC1=CC=C(C=C1)N2C(=C(C(=N2)C)N)C, encodes this substitution pattern.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.27 g/mol |
| XLogP3 | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 3 (pyrazole nitrogens, amine) |
| Rotatable Bond Count | 2 |
These properties suggest moderate lipophilicity, making the compound suitable for penetration through biological membranes.
Synthesis and Optimization
General Synthetic Strategies
The synthesis of N-substituted pyrazoles, including 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine, typically involves cyclocondensation reactions between amines and diketones. A recent protocol by demonstrates a scalable method using primary amines as limiting reagents. Key steps include:
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Reagent Mixing: Combining 4-methylbenzylamine (aromatic amine) with 2,4-pentanedione (diketone) in dimethylformamide (DMF).
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Nucleophilic Attack: The amine reacts with the diketone to form an enamine intermediate.
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Cyclization: Intramolecular dehydration yields the pyrazole ring.
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Workup: Purification via column chromatography or recrystallization .
Reaction Conditions and Yields
Optimized parameters for analogous syntheses are summarized below:
This method avoids toxic byproducts and uses commercially available reagents, making it industrially viable .
The absence of nitro groups in 3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-amine reduces explosive potential compared to PicADNP, favoring pharmacological applications .
Applications and Industrial Relevance
Medicinal Chemistry
The compound’s amine group allows for derivatization into prodrugs or targeted therapies. Potential applications include:
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Anti-Inflammatory Agents: Pyrazoles are known COX-2 inhibitors; methyl groups may enhance selectivity.
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Anticancer Scaffolds: Aryl substituents could intercalate DNA or inhibit kinase activity.
Materials Science
Pyrazole derivatives contribute to:
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Coordination Complexes: The amine and pyrazole nitrogens can bind metals for catalytic or luminescent materials.
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Polymer Stabilizers: Aromatic rings improve thermal stability in polymers .
Future Research Directions
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Pharmacokinetic Studies: Evaluate absorption, distribution, metabolism, and excretion (ADME) properties.
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Target Identification: Screen against kinase or enzyme libraries to identify biological targets.
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Derivatization: Synthesize sulfonamide or acylated derivatives to modulate solubility and activity .
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